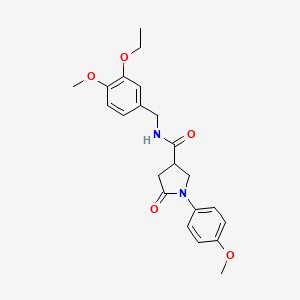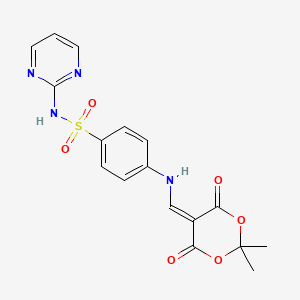![molecular formula C21H20N8O3 B2679593 N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 2309348-33-0](/img/structure/B2679593.png)
N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group . The compound has a molecular weight of 281.32 .
Synthesis Analysis
The synthesis of similar compounds involves the use of synthetic approaches for the synthesis of triazolothiadiazine and its derivatives . For example, a series of 3-alkyl/aryl-7/9-methyl-10,10a-dihydroindeno[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were synthesized by the cycloconsensation of 4/6-methyl-2-tosyloxy-1-indanones, generated by oxidation of 4/6-methyl-1-indanones with [(hydroxy)tosyloxyiodo]benzene (HTIB) in acetonitrile .Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . It has a boiling point of 200-201°C .Applications De Recherche Scientifique
Supramolecular Assemblies and Hydrogen-bonded Networks
The study by Fonari et al. (2004) explores the dihydropyrimidine-2,4-(1H,3H)-dione functionality, highlighting its role in forming novel crown-containing hydrogen-bonded supramolecular assemblies. Two novel pyrimidine derivatives were synthesized and investigated for their ability to co-crystallize with 1,10-diaza-18-crown-6, forming 2D and 3D networks through extensive hydrogen bonding. This research underscores the utility of pyrimidine derivatives in constructing complex supramolecular structures, which could be relevant for materials science and nanotechnology applications (Fonari et al., 2004).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potentials of certain pyrimidine derivatives are discussed in the work of Riyadh (2011). Novel N-arylpyrazole-containing enaminones were synthesized and shown to exhibit antitumor and antimicrobial activities, demonstrating the therapeutic potential of pyrimidine derivatives beyond their use as conventional drugs (Riyadh, 2011).
Structural Analysis and Chemical Synthesis
Research by Elliott et al. (1998) on novel dihydropyrimidine compounds, prepared from 2-amino-1-butanol, presents an in-depth structural analysis via X-ray crystallography. Their findings offer insights into the stereochemistry and molecular structure of dihydropyrimidines, which are crucial for understanding their chemical behavior and potential applications in synthesis and design of novel compounds (Elliott et al., 1998).
Heterocyclic Chemistry and Drug Design
A study by Medwid et al. (1990) focuses on the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, identified as mediator release inhibitors. This research exemplifies the application of triazolopyrimidine derivatives in designing new therapeutic agents, potentially guiding future drug discovery efforts targeting a variety of diseases (Medwid et al., 1990).
Safety and Hazards
Orientations Futures
The compound and its derivatives have profound importance in drug design, discovery, and development . They are being studied for their diverse pharmacological activities, and it is hoped that this research will aid in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Propriétés
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O3/c1-13-23-24-17-8-9-18(25-29(13)17)27-11-15(12-27)26(2)19(30)16-10-22-21(32)28(20(16)31)14-6-4-3-5-7-14/h3-10,15H,11-12H2,1-2H3,(H,22,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZFQCGPDMHBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CNC(=O)N(C4=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2679512.png)



![N-(tert-butyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2679520.png)





![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B2679529.png)
![(Z)-3-[2-[(3-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2679530.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2679531.png)
